molecular formula C27H22N4O4 B2440008 1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 906262-00-8

1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2440008
CAS No.: 906262-00-8
M. Wt: 466.497
InChI Key: GJKDDZMYXAWFSB-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into compounds with a similar structure to 1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide focuses on the synthesis of novel heterocyclic compounds. These synthesized compounds are designed to have potential anti-inflammatory and analgesic properties, demonstrating significant inhibition of cyclooxygenase enzymes and showing promising results in analgesic and anti-inflammatory activities in experimental settings (Abu‐Hashem et al., 2020).

Pyrimidine-Annelated Heterocycles

Studies on pyrimidine-annelated heterocycles include the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which are achieved through specific reactions involving amino compounds and peroxy acids. These derivatives are obtained in high yields, suggesting a productive method for generating pyrrolopyrimidines, which are crucial in medicinal chemistry for their diverse biological activities (Majumdar et al., 1998).

Radioactive Labeling

The compound has also been studied in the context of synthesizing precursors for radioactive labeling, particularly for brain imaging agents. Through a series of chemical reactions, high-yield synthesis methods have been developed for compounds used in the preparation of radioactively labeled imaging agents for neurological applications (Bobeldijk et al., 1990).

Pyrimido-Benzimidazole Synthesis

Research into pyrimido[1,2‐a]benzimidazoles explores the reaction between 2-aminobenzimidazole and dicarboxylate compounds, leading to the formation of novel compounds. These synthesized heterocycles are investigated for their potential applications in pharmacology and materials science, demonstrating the versatility of pyrimido-benzimidazole frameworks in chemical synthesis (Troxler & Weber, 1974).

Thiopyrimidine-Glucuronide Compounds

The design and synthesis of novel thiopyrimidine-glucuronide compounds involve the creation of a dihydropyrimidine skeleton and the addition of a pyrimidine ring with an amino group. These compounds are characterized for their promising biological activities, showcasing the potential of thiopyrimidine derivatives in medicinal chemistry (Wanare, 2022).

Properties

IUPAC Name

6-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4/c1-17-7-10-24-29-25-20(27(33)31(24)15-17)14-21(30(25)16-18-5-3-2-4-6-18)26(32)28-19-8-9-22-23(13-19)35-12-11-34-22/h2-10,13-15H,11-12,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKDDZMYXAWFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC6=C(C=C5)OCCO6)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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